4-Methyl-1-(methylamino)cyclohexanecarbonitrile

CAS No.: 790263-34-2

Cat. No.: VC4462741

Molecular Formula: C9H16N2

Molecular Weight: 152.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790263-34-2 |

|---|---|

| Molecular Formula | C9H16N2 |

| Molecular Weight | 152.241 |

| IUPAC Name | 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile |

| Standard InChI | InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 |

| Standard InChI Key | XBYWYHKMZWCSGF-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)(C#N)NC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

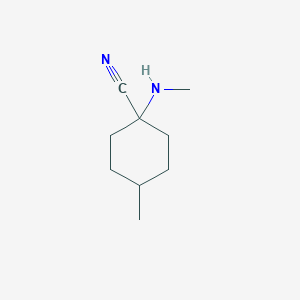

The compound’s IUPAC name, 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile, reflects its cyclohexane backbone with three distinct substituents:

-

A methyl group at the 4-position

-

A methylamino group (-NHCH) at the 1-position

-

A carbonitrile group (-C≡N) at the 1-position

The chair conformation of the cyclohexane ring minimizes steric strain, with the equatorial orientation of substituents optimizing stability. Two-dimensional structural representations include:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 152.24 g/mol | |

| Purity | ≥97% | |

| Solubility | Not fully characterized | |

| Density | Data unavailable | – |

| Melting/Boiling Points | Data unavailable | – |

The hydrochloride salt form (CAS 1420800-13-0) has a molecular weight of 188.70 g/mol and a SMILES notation of CC1CCC(CC1)(C#N)NC.Cl .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Cyclohexane Functionalization: Introduction of the methyl group via Friedel-Crafts alkylation or catalytic hydrogenation.

-

Amination: Reaction with methylamine to install the methylamino group, often using palladium or nickel catalysts.

-

Nitrile Formation: Cyanidation using reagents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) .

Key reaction conditions include:

-

Temperature: 80–120°C for amination steps

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the cyclohexane ring necessitate prolonged reaction times.

-

Byproduct Formation: Competing reactions during amination require careful stoichiometric control .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The carbonitrile group undergoes nucleophilic attacks, enabling the synthesis of:

-

Amines: Reduction with LiAlH yields primary amines.

-

Oximes: Reaction with hydroxylamine produces oxime derivatives .

Acid-Base Reactions

The methylamino group participates in protonation-deprotonation equilibria, forming water-soluble hydrochloride salts under acidic conditions .

Oxidation Reactions

Oxidation of the methyl group with KMnO or CrO generates carboxylic acid derivatives, though this pathway is less explored .

Applications in Medicinal Chemistry

O-GlcNAcase Inhibition

The compound’s hydrochloride salt acts as a potent OGA inhibitor (), elevating O-GlcNAc protein levels in neuronal cells . This mechanism is being investigated for tauopathy treatment, as hyperphosphorylated tau proteins are implicated in Alzheimer’s disease .

Pharmacokinetic Data (Preclinical Studies)

| Parameter | Value | Source |

|---|---|---|

| EC (O-GlcNAc) | 21 nM | |

| Brain Penetration | Moderate () | |

| CYP Inhibition | IC > 50 μM (3A4, 2D6, 2C9) |

Intermediate in Drug Synthesis

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume